
3-Ethynylazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynylazepane-1-carboxamide is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol It belongs to the class of cyclic amides and is characterized by the presence of an ethynyl group attached to the azepane ring
Preparation Methods
The synthesis of 3-Ethynylazepane-1-carboxamide typically involves the reaction of azepane derivatives with ethynylating agents under controlled conditions. One common synthetic route includes the use of ethynyl bromide and azepane-1-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
3-Ethynylazepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The ethynyl group in this compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Ethynylazepane-1-carboxamide has found applications in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethynylazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group plays a crucial role in binding to these targets, leading to the modulation of their activity. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their function .
Comparison with Similar Compounds
3-Ethynylazepane-1-carboxamide can be compared with other similar compounds, such as:
Azepane-1-carboxamide: Lacks the ethynyl group, resulting in different chemical and biological properties.
3-Ethynylpiperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring, leading to variations in reactivity and applications.
3-Ethynylhexahydroazepine-1-carboxamide:
The uniqueness of this compound lies in its specific ring structure and the presence of the ethynyl group, which confer distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-ethynylazepane-1-carboxamide |
InChI |
InChI=1S/C9H14N2O/c1-2-8-5-3-4-6-11(7-8)9(10)12/h1,8H,3-7H2,(H2,10,12) |
InChI Key |
UUPXSICKCXUVOJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCCCN(C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde](/img/structure/B15321208.png)

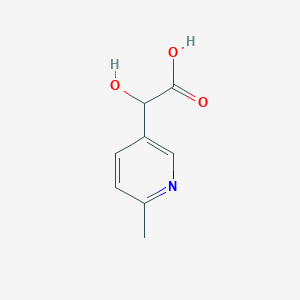

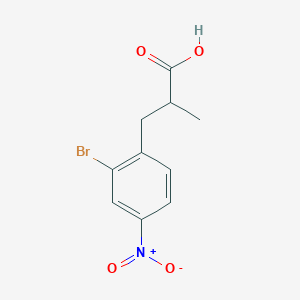
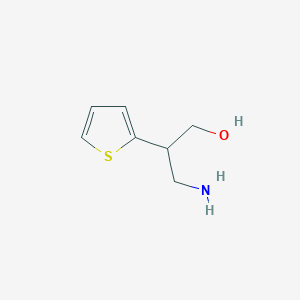
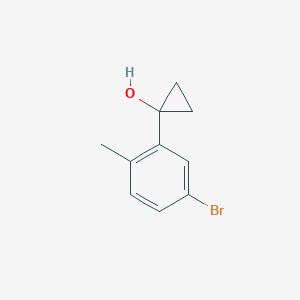

![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol hydrochloride](/img/structure/B15321269.png)
![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15321273.png)

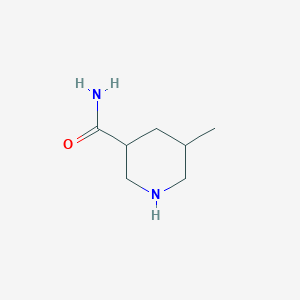

![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
